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For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(2-Bromo-4-fluorophenyl)acetonitrile is a halogenated aromatic nitrile that serves as a

versatile building block in organic synthesis. Its chemical structure, featuring a bromo and a

fluoro substituent on the phenyl ring adjacent to an acetonitrile group, provides distinct

reactivity that is highly valuable in the creation of complex molecular architectures. This

compound is of significant interest to the pharmaceutical and life sciences sectors, primarily as

a key intermediate in the synthesis of bioactive molecules, including potent enzyme inhibitors

for cancer therapy. This guide provides a comprehensive overview of its physical and chemical

properties, synthesis, reactivity, and applications.

Chemical and Physical Properties
A summary of the key physical and chemical properties of 2-(2-Bromo-4-
fluorophenyl)acetonitrile is presented below. While experimentally determined values for

some properties are not readily available in the literature, this section provides a compilation of

known data.
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Property Value Reference

Molecular Formula C₈H₅BrFN [1]

Molecular Weight 214.04 g/mol [2]

CAS Number 61150-58-1

Appearance White solid [2]

Melting Point Not available

Boiling Point Not available

Density Not available

Solubility
Soluble in DMSO, CH₂Cl₂,

ethyl acetate
[2]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-(2-Bromo-4-
fluorophenyl)acetonitrile.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides insight into the proton environments within the molecule.

¹H NMR (400MHz, DMSO-d₆): δ 7.70 (dd, J = 8.6, 2.7Hz, 1H), 7.61 (dd, J = 8.6, 6.0Hz, 1H),

7.34 (dt, J = 8.6, 2.7Hz, 1H), 4.07 (s, 2H).[2]

¹³C NMR, IR, and Mass Spectrometry
Detailed experimental data for ¹³C NMR, IR spectroscopy, and mass spectrometry of 2-(2-
Bromo-4-fluorophenyl)acetonitrile are not widely reported in the available literature.

However, characteristic peaks can be predicted based on its structure. The nitrile group (C≡N)

would exhibit a characteristic absorption in the IR spectrum around 2240-2260 cm⁻¹.[3]
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A common and effective method for the synthesis of 2-(2-Bromo-4-fluorophenyl)acetonitrile
involves the nucleophilic substitution of 2-bromo-4-fluorobenzyl bromide with a cyanide salt.

Experimental Protocol: Synthesis
A solution of sodium cyanide (NaCN, 2.0 equivalents) in dimethyl sulfoxide (DMSO, 6 mL) is

heated to 90°C.[2]

The heat source is removed, and 2-bromo-4-fluorobenzyl bromide (1.0 equivalent, 6.09

mmol) is added slowly.[2]

Once the reaction mixture cools to 50°C, water (120 mL) is added.[2]

The aqueous mixture is extracted with dichloromethane (CH₂Cl₂, 3 x 50 mL).[2]

The combined organic extracts are washed with brine, dried over sodium sulfate (Na₂SO₄),

filtered, and concentrated under reduced pressure.[2]

Purification
The crude product is purified by silica gel flash chromatography using a hexane/ethyl acetate

(9/1) eluent to yield 2-(2-Bromo-4-fluorophenyl)acetonitrile as a white solid with a reported

yield of 50%.[2]

Reactants Reaction Work-up Purification

NaCN in DMSO Heat to 90°C

2-bromo-4-fluorobenzyl bromide

Slowly add bromide Cool to 50°C Add Water Extract with CH₂Cl₂ Wash with Brine Dry with Na₂SO₄ Concentrate Silica Gel Flash Chromatography 2-(2-Bromo-4-fluorophenyl)acetonitrile

Click to download full resolution via product page

Synthesis and purification workflow for 2-(2-Bromo-4-fluorophenyl)acetonitrile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1268558?utm_src=pdf-body
https://wap.guidechem.com/question/how-can-2-bromo-4-fluorophenyl-id118853.html
https://wap.guidechem.com/question/how-can-2-bromo-4-fluorophenyl-id118853.html
https://wap.guidechem.com/question/how-can-2-bromo-4-fluorophenyl-id118853.html
https://wap.guidechem.com/question/how-can-2-bromo-4-fluorophenyl-id118853.html
https://wap.guidechem.com/question/how-can-2-bromo-4-fluorophenyl-id118853.html
https://www.benchchem.com/product/b1268558?utm_src=pdf-body
https://wap.guidechem.com/question/how-can-2-bromo-4-fluorophenyl-id118853.html
https://www.benchchem.com/product/b1268558?utm_src=pdf-body-img
https://www.benchchem.com/product/b1268558?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Reactivity
The chemical reactivity of 2-(2-Bromo-4-fluorophenyl)acetonitrile is characterized by the

presence of the nitrile group and the substituted phenyl ring.

Alkylation
The methylene bridge adjacent to the nitrile group is acidic and can be deprotonated by a

strong base, such as sodium hydride, to form a carbanion. This carbanion can then undergo

nucleophilic attack on an electrophile, such as methyl iodide, to form a methylated product.[2]

Experimental Protocol: Methylation
At 0°C, sodium hydride (1 g, 42.1 mmol) is added to a stirred solution of 2-(2-Bromo-4-
fluorophenyl)acetonitrile (3 g, 14 mmol) in 10 mL of dimethylformamide (DMF).[2]

The mixture is allowed to warm from 0°C to room temperature over 30 minutes.[2]

Methyl iodide (6 g, 42 mmol) is then added, and the reaction is stirred for an additional 30

minutes.[2]

The reaction is quenched with water, and the product is extracted with dichloromethane.[2]

The organic phase is dried with sodium sulfate and concentrated to give an oily residue.[2]

The residue is purified by flash column chromatography (hexane to 20% ethyl acetate in

hexane, gradient elution) to yield 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile as a

white solid (2.2 g, 65% yield).[2]

2-(2-Bromo-4-fluorophenyl)acetonitrile 1. NaH, DMF, 0°C to rt
Deprotonation

2. Methyl Iodide
Alkylation

2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile

Click to download full resolution via product page

Reaction scheme for the methylation of 2-(2-Bromo-4-fluorophenyl)acetonitrile.

Applications in Drug Development and Research
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Intermediate for Plk1 Inhibitors
2-(2-Bromo-4-fluorophenyl)acetonitrile is a crucial intermediate in the synthesis of novel

triazole-based aminopyrimidine compounds that act as inhibitors of Polo-like kinase 1 (Plk1).[2]

Plk1 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer

therapy as it can prevent the division of cancer cells.[2] The methylated derivative, 2-(2-bromo-

4-fluorophenyl)-2-methylpropanenitrile, is a direct precursor to these potent anti-cancer agents.

[2]

2-(2-Bromo-4-fluorophenyl)acetonitrile 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile
Methylation Triazole-based Aminopyrimidine

Plk1 Inhibitors
Further Synthesis

Plk1
Inhibits

Inhibition of Mitosis in Cancer Cells
Regulates

Click to download full resolution via product page

Role as an intermediate in the synthesis of Plk1 inhibitors for cancer therapy.

Cysteine Alkylation in Proteomics
In the field of proteomics, 2-(2-Bromo-4-fluorophenyl)acetonitrile is utilized for the chemical

modification of proteins through cysteine alkylation. The electrophilic nature of the carbon atom

adjacent to the nitrile group allows for a covalent reaction with the thiol group of cysteine

residues. This modification is instrumental in "capping" cysteine residues to prevent the

formation of disulfide bonds, which is critical for accurate protein identification and

quantification in mass spectrometry-based proteomics.

Safety and Handling
2-(2-Bromo-4-fluorophenyl)acetonitrile should be handled with care in a well-ventilated area,

and appropriate personal protective equipment, including gloves and safety glasses, should be

worn. It is classified as an acute toxicant and an irritant. For detailed safety information, refer to

the material safety data sheet (MSDS) provided by the supplier.

Conclusion
2-(2-Bromo-4-fluorophenyl)acetonitrile is a valuable and versatile chemical intermediate with

significant applications in medicinal chemistry and proteomics. Its unique structural features
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allow for a range of chemical transformations, making it a key component in the synthesis of

complex and biologically active molecules. This guide provides a foundational understanding of

its properties and applications, serving as a valuable resource for researchers and

professionals in the field. Further experimental investigation is warranted to fully characterize

its physical properties and explore its full potential in various scientific domains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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